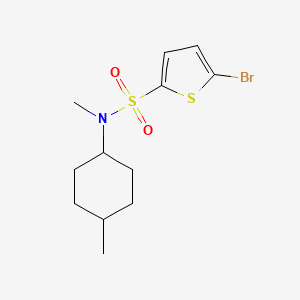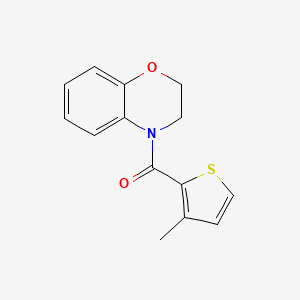
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide, also known as BMTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMTS is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide involves its interaction with specific enzymes and proteins in the body. 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide binds to the active site of carbonic anhydrase and metalloproteinases, inhibiting their activity. This inhibition can lead to changes in various physiological processes such as acid-base balance and tissue remodeling.
Biochemical and Physiological Effects
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a role in acid-base balance in the body. 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has also been shown to inhibit the activity of metalloproteinases, which are involved in tissue remodeling and repair. Additionally, 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has been shown to have potential applications in fluorescence imaging due to its fluorescent properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have potent inhibitory activity against certain enzymes, making it a useful tool for studying their function. However, 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide also has some limitations. Its inhibitory activity is specific to certain enzymes, limiting its use in broader studies. Additionally, its fluorescent properties may interfere with certain imaging techniques.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide. Further research is needed to determine its potential applications in various fields such as pharmacology and neuroscience. Additionally, the development of new synthesis methods and modifications to the compound may lead to improved activity and specificity. The use of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide as a fluorescent probe for imaging biological systems also warrants further investigation. Overall, the study of 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has the potential to contribute to our understanding of various physiological processes and may lead to the development of new therapeutic agents.
Métodos De Síntesis
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylcyclohexylamine with 2-bromo-5-chlorothiophene in the presence of a base, followed by N-methylation and sulfonamide formation. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has been studied for its potential applications in various fields such as biochemistry, pharmacology, and neuroscience. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. 5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
5-bromo-N-methyl-N-(4-methylcyclohexyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S2/c1-9-3-5-10(6-4-9)14(2)18(15,16)12-8-7-11(13)17-12/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNRRQVACHINQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-2-[4-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]acetamide](/img/structure/B7495502.png)
![3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B7495510.png)

![4-O-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 1-O-methyl benzene-1,4-dicarboxylate](/img/structure/B7495523.png)

![1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B7495534.png)
![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-chloro-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7495538.png)
![N-cyclopropyl-2-[4-[2-(2,4-dichloroanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7495540.png)
![N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
![ethyl 5-[(2,2-dichloropropanoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B7495586.png)
![[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495594.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)